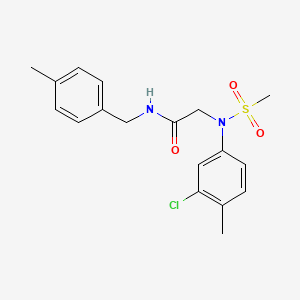![molecular formula C18H18Cl2O4 B5180602 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5180602.png)
4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of aldehydes and has a molecular weight of 371.18 g/mol.
Mechanism of Action
The exact mechanism of action of 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegenerative diseases.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of nuclear factor kappa B (NF-κB) signaling pathway. In addition, it has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its use in combination with other drugs for the treatment of cancer. Finally, future research could focus on improving the solubility of this compound to increase its potential for in vivo use.
Conclusion
In conclusion, 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,4-dichloro-6-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-chloropropylamine to obtain the final compound.
Scientific Research Applications
4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2O4/c1-12-8-14(19)10-15(20)18(12)24-7-3-6-23-16-5-4-13(11-21)9-17(16)22-2/h4-5,8-11H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USELBERQVSDKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=C(C=C(C=C2)C=O)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5180523.png)
![N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5180531.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5180536.png)
![1-(4-butoxyphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5180543.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B5180546.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5180551.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5180557.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1-(4-ethylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180581.png)

![N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5180606.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180618.png)